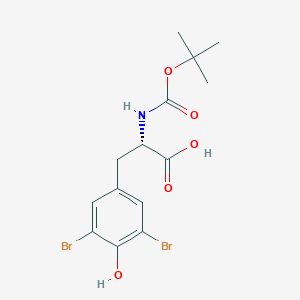

Boc-3,5-Dibromo-L-tyrosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKNCGRWSBGBKP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572964 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58960-71-7 | |

| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-3,5-Dibromo-L-tyrosine: A Comprehensive Technical Guide

Introduction

N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine) is a specialized amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1] The presence of two bromine atoms on the phenolic ring of the tyrosine side chain enhances its chemical reactivity and provides a handle for further functionalization, making it a valuable tool for researchers and professionals in drug development.[1][2] This compound is particularly utilized in the design of biologically active peptides and novel therapeutics, where modifications to amino acid sequences can lead to improved bioactivity and selectivity.[1][2] Its stability and ease of manipulation in synthetic pathways offer significant advantages, establishing it as a preferred choice for exploring innovative therapeutic avenues.[2]

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [2] |

| Molecular Weight | 439.33 g/mol | [2] |

| CAS Number | 58960-71-7 | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 145-150 °C | [2] |

| Optical Rotation | [a]D20 = +33 ± 2º (c=1 in Dioxane) | [2] |

| Purity | ≥ 99% | [2] |

| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | [3] |

| InChI Key | FIKNCGRWSBGBKP-UHFFFAOYSA-N | |

| Storage Conditions | 0-8 °C | [2] |

Applications in Research and Drug Development

This compound is a versatile molecule with a range of applications in scientific research and pharmaceutical development. Its unique structure facilitates its use in several key areas:

-

Peptide Synthesis : It serves as a fundamental building block for incorporating brominated tyrosine residues into peptide chains. This enhances the structural diversity of synthetic peptides, which is a critical aspect of developing new drug candidates.[2]

-

Pharmaceutical Research : The compound's distinct properties are valuable in designing novel pharmaceuticals. It is particularly useful for targeting specific biological pathways, which can lead to the development of more effective treatments with fewer side effects.[2]

-

Bioconjugation : It can be used in bioconjugation processes to attach biomolecules to drugs or imaging agents. This application is crucial for improving the specificity and efficacy of therapeutic agents.[2][4]

-

Enzyme Inhibition Studies : Researchers study this compound for its potential to inhibit specific enzymes. Such studies provide valuable insights into enzyme mechanisms and aid in the development of new enzyme inhibitors for therapeutic use.[2]

Experimental Protocols

Detailed methodologies are critical for the successful application of this compound in a laboratory setting. Below are protocols for its synthesis and the subsequent deprotection of the Boc group, a common step in peptide synthesis.

Synthesis of 3,5-Dibromo-L-tyrosine

A simple and efficient method for the preparation of 3,5-dibromo-L-tyrosine involves the direct bromination of L-tyrosine.[5][6]

Materials:

-

L-tyrosine

-

Dimethyl sulfoxide (DMSO)

-

Hydrobromic acid (HBr)

-

Acetic acid (AcOH)

Procedure:

-

L-tyrosine is reacted with 2.2 equivalents of DMSO in a mixture of HBr and AcOH.[6]

-

The reaction is carried out at a temperature of 60-70°C.[5]

-

The bromodimethylsulfonium bromide, generated in situ from DMSO and HBr, acts as a milder and more selective brominating agent than elemental bromine.[5]

-

This method results in a good yield of 3,5-dibromo-L-tyrosine.[6]

Note: Using 1.2 equivalents of DMSO under similar conditions will preferentially yield 3-bromo-L-tyrosine.[6]

N-Boc Protection of L-Tyrosine

The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide chemistry.[7]

Materials:

-

L-tyrosine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Potassium carbonate (K₂CO₃)

-

Dioxane

-

Water

-

Saturated potassium hydrogen sulfate (KHSO₄) solution

-

Ethyl acetate

Procedure:

-

Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane.[8]

-

Cool the solution to 0°C.[8]

-

Add L-tyrosine and a solution of Boc₂O in dioxane to the cooled mixture.[8]

-

Stir the reaction mixture at room temperature overnight.[8]

-

The next day, add water and then acidify the mixture to a pH of 4 with a saturated solution of KHSO₄.[8]

-

Extract the product with ethyl acetate (3x).[8]

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the Boc-protected tyrosine.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound suppliers USA [americanchemicalsuppliers.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of Boc-3,5-Dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-3,5-dibromo-L-tyrosine, a critical building block in peptide synthesis and drug discovery. The unique properties imparted by the dibromo-substitution on the tyrosine ring make this compound a valuable reagent for creating novel peptides and pharmaceuticals with enhanced biological activity and stability.[1][2] This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a thorough understanding of the manufacturing process for this specialized amino acid derivative.

Synthesis of Boc-3,5-Dibromo-L-tyrosine

The synthesis of this compound can be effectively achieved through a two-step process:

-

Dibromination of L-tyrosine: The aromatic ring of L-tyrosine is first halogenated to produce 3,5-dibromo-L-tyrosine.

-

Boc Protection: The amino group of 3,5-dibromo-L-tyrosine is then protected with a tert-butyloxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of 3,5-Dibromo-L-tyrosine

A robust method for the dibromination of L-tyrosine utilizes dimethyl sulfoxide (DMSO) in a mixture of hydrobromic and acetic acids.[3][4][5]

Materials:

-

L-tyrosine

-

Dimethyl sulfoxide (DMSO)

-

48% Hydrobromic acid (HBr)

-

Glacial acetic acid (AcOH)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tyrosine in a mixture of 48% HBr and glacial acetic acid.

-

Add 2.2 equivalents of DMSO to the stirring suspension.[3][5]

-

Heat the reaction mixture to 60-70°C and maintain this temperature for the duration of the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the crude product with cold deionized water, followed by a wash with cold ethanol to remove any remaining impurities.

-

Dry the purified 3,5-dibromo-L-tyrosine under vacuum.

Experimental Protocol: Boc Protection of 3,5-Dibromo-L-tyrosine

The N-terminal of 3,5-dibromo-L-tyrosine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6][7][8]

Materials:

-

3,5-dibromo-L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dioxane (or a similar suitable solvent)

-

Deionized water

-

Ethyl acetate

-

Saturated potassium hydrogen sulfate (KHSO₄) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-dibromo-L-tyrosine in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution to achieve basic conditions.

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled mixture while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring overnight.[6]

-

After the reaction is complete, add water to the mixture and then acidify to a pH of approximately 4 with a saturated solution of KHSO₄.[6]

-

Extract the product into ethyl acetate (3x).[6]

-

Combine the organic layers and wash with water and then brine.[6]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[6]

Synthesis Workflow Diagram

Caption: Workflow for the two-step synthesis of this compound.

Purification of this compound

Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization and flash column chromatography are common and effective methods.[9]

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.[9]

-

Slowly add hexane to the hot solution until it becomes slightly turbid.[9]

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.[9]

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a cold mixture of ethyl acetate and hexane.

-

Dry the purified crystals under vacuum. Multiple recrystallizations may be necessary to achieve the desired purity.[9]

Experimental Protocol: Flash Column Chromatography

Materials:

-

Crude this compound

-

Silica gel

-

Hexane

-

Ethyl acetate

Procedure:

-

Prepare a slurry of the crude product by adsorbing it onto a small amount of silica gel.

-

Pack a glass column with silica gel in hexane.[9]

-

Load the adsorbed sample onto the top of the column.[9]

-

Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.[9]

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

Caption: Alternative purification pathways for this compound.

Data Presentation

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [10] |

| Molecular Weight | 439.33 g/mol | [10] |

| Appearance | White to off-white powder | [10] |

| Melting Point | 145-150 °C | |

| Purity (Typical) | ≥ 99% (HPLC) | [10] |

| Storage Temperature | 0 - 8 °C |

Spectroscopic Data (Typical)

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the dibrominated tyrosine ring. |

| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary carbon of the Boc group, the aromatic carbons (with shifts influenced by the bromine substituents), and the aliphatic carbons of the amino acid backbone. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate and carboxylic acid), and aromatic C-Br stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound, often observed as [M+H]⁺ or [M+Na]⁺ in ESI-MS. |

This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and available analytical instrumentation. The successful synthesis of this key intermediate will enable advancements in the development of novel peptide-based therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Preparation of 3-bromo-l-tyrosine and 3,5-dibromo-l-tyrosine | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

Navigating the Solubility of Boc-3,5-Dibromo-L-tyrosine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine), a key building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Concepts in Solubility of Protected Amino Acids

The solubility of a protected amino acid like this compound is primarily influenced by the physicochemical properties of its side chain and the protecting groups. The tert-butoxycarbonyl (Boc) group increases the lipophilicity of the molecule compared to the free amino acid, generally leading to better solubility in organic solvents. However, the polar nature of the carboxylic acid and the potential for hydrogen bonding can still impact solubility. The presence of two bromine atoms on the tyrosine ring further alters the electronic and steric properties, which can affect solvent-solute interactions.

Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in other solvents like dichloromethane (DCM), ethyl acetate, and alcohols.[1]

Quantitative Solubility Data for Boc-Protected Amino Acids

| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |

| Boc-Leu-Leu-OH | DMF | ~30 | |

| DMSO | ~10 | ||

| Ethanol | ~30 | ||

| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL) |

| Boc-Leu-OH | DMSO | ~100 | Requires sonication |

| N-Boc-L-proline | DMF | ~20 | |

| DMSO | ~15 | ||

| Ethanol | ~15 | ||

| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication |

| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C |

Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids.[2]

Experimental Protocol for Determining the Solubility of this compound

The following protocol provides a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Organic solvent of interest (e.g., DMF, DMSO, DCM, Ethyl Acetate, Methanol, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks

-

UV-Vis Spectrophotometer or HPLC system

Procedure:

-

Preparation of a Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, or analyze by HPLC to determine the peak area.

-

Plot a graph of absorbance/peak area versus concentration to generate a calibration curve.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer or analyze by HPLC.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Protocol for Handling Difficult-to-Dissolve Samples:

For instances where this compound exhibits poor solubility in the initial solvent of choice, the following steps can be taken:[2]

-

Use of a Stronger Solvent: Attempt to dissolve the compound in a minimal amount of a stronger polar aprotic solvent like DMSO. This stock solution can then be diluted with the primary solvent.[2]

-

Co-Solvent Systems: A mixture of solvents, such as a 1:1:1 (v/v/v) mixture of DCM, DMF, and N-methyl-2-pyrrolidone (NMP), can be effective in solubilizing challenging compounds.[2]

-

Gentle Heating and Sonication: Suspend the compound in the solvent and apply sonication for 5-10 minutes. If necessary, gently warm the solution in a water bath to a maximum of 40°C. It is crucial to ensure the compound's stability at elevated temperatures to prevent degradation.[2]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of a Boc-protected amino acid.

This comprehensive guide provides researchers with the necessary information and protocols to effectively work with this compound, ensuring its successful application in their research and development endeavors.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Boc-3,5-Dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine), a critical building block in peptide synthesis and pharmaceutical research. Due to the limited availability of direct experimental spectra for this compound in published literature, this guide presents a detailed analysis based on the spectral data of its precursors, Boc-L-tyrosine and 3,5-dibromo-L-tyrosine. This comparative approach allows for a robust prediction of the spectral characteristics of the target molecule.

Chemical Structure and Atom Numbering

The chemical structure of this compound is presented below with standardized atom numbering for unambiguous correlation with the NMR spectral data.

Caption: Chemical structure of this compound with atom numbering.

1H NMR Spectral Data

The following tables summarize the reported 1H NMR spectral data for Boc-L-tyrosine and 3,5-dibromo-L-tyrosine.

Table 1: 1H NMR Data of Boc-L-tyrosine

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Aromatic (H2, H6) | 7.03 | d | 2H | 8.4 |

| Aromatic (H3, H5) | 6.70 | d | 2H | 8.4 |

| α-H | 4.23-4.32 | m | 1H | |

| β-H | 3.04 | dd | 1H | 13.8, 5.2 |

| β'-H | 2.81 | dd | 1H | 13.8, 5.2 |

| Boc (3 x CH₃) | 1.39 | s | 9H |

Solvent: CD₃OD, Spectrometer Frequency: 300 MHz

Table 2: 1H NMR Data of 3,5-dibromo-L-tyrosine

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Aromatic (H2, H6) | 7.30 | s | 2H |

| α-H | ~4.0 | m | 1H |

| β-H | ~3.0 | m | 2H |

Note: Precise, fully assigned data for 3,5-dibromo-L-tyrosine is not consistently available across databases. The chemical shifts are estimations based on typical values for amino acids.

Predicted 1H NMR Spectrum of this compound

Based on the data above, the predicted 1H NMR spectrum of this compound would exhibit the following characteristics:

-

Aromatic Protons (H2, H6): The two aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The strong electron-withdrawing effect of the bromine atoms would shift this signal downfield compared to Boc-L-tyrosine, likely in the range of 7.30-7.50 ppm .

-

α-Proton: The α-proton signal would be a multiplet, similar to Boc-L-tyrosine, around 4.2-4.4 ppm .

-

β-Protons: The two diastereotopic β-protons would appear as a multiplet, likely two doublets of doublets, in the region of 2.8-3.2 ppm .

-

Boc Protons: The nine equivalent protons of the tert-butyl group would present as a sharp singlet around 1.40 ppm .

13C NMR Spectral Data

The following tables summarize the reported 13C NMR spectral data for Boc-L-tyrosine and an estimation for 3,5-dibromo-L-tyrosine.

Table 3: 13C NMR Data of Boc-L-tyrosine

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (Carboxyl) | 175.5 |

| C=O (Boc) | 157.7 |

| C4 (aromatic, C-OH) | 157.1 |

| C2, C6 (aromatic) | 131.2 |

| C1 (aromatic) | 129.1 |

| C3, C5 (aromatic) | 116.1 |

| C (Boc quaternary) | 80.5 |

| Cα | 57.8 |

| Cβ | 37.8 |

| CH₃ (Boc) | 28.6 |

Solvent: MeOD

Predicted 13C NMR Spectrum of this compound

The introduction of two bromine atoms on the aromatic ring is expected to cause significant shifts in the signals of the aromatic carbons:

-

C2, C6: These carbons would likely be shifted slightly upfield due to the ortho effect of the bromine atoms.

-

C3, C5: These carbons, directly bonded to bromine, will be significantly shifted downfield to the 110-120 ppm region.

-

C4: The chemical shift of the carbon bearing the hydroxyl group will also be influenced by the adjacent bromine atoms.

-

C1: The ipso-carbon is also expected to show a shift.

-

Aliphatic and Boc Carbons: The chemical shifts of the Cα, Cβ, carboxyl, and Boc carbons are expected to be less affected and should appear in regions similar to those in Boc-L-tyrosine.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves a two-step process: the protection of L-tyrosine with a Boc group, followed by bromination.

Caption: Proposed workflow for the synthesis of this compound.

Step 1: Synthesis of Boc-L-tyrosine

-

Dissolve L-tyrosine in a mixture of 1,4-dioxane and an aqueous solution of a base (e.g., sodium bicarbonate).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Acidify the mixture to pH 2-3 with a suitable acid (e.g., KHSO₄).

-

Extract the product, Boc-L-tyrosine, with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-tyrosine.

Step 2: Bromination of Boc-L-tyrosine

-

Dissolve the synthesized Boc-L-tyrosine in a suitable solvent like N,N-dimethylformamide (DMF).

-

Cool the solution to 0 °C.

-

Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise while protecting the reaction from light.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain pure this compound.

NMR Data Acquisition Protocol

The following is a general protocol for acquiring 1H and 13C NMR spectra for a compound like this compound.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate for the chemical shift range of the compound (e.g., -2 to 12 ppm).

-

Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.

-

-

13C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.

-

This guide provides a foundational understanding of the NMR spectral characteristics of this compound, empowering researchers in their synthetic and analytical endeavors. The provided protocols offer a reliable starting point for the synthesis and characterization of this important molecule.

Navigating the Analytical Landscape: A Technical Guide to the Mass Spectrometry of Boc-3,5-Dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogenated amino acids, such as Boc-3,5-Dibromo-L-tyrosine, into peptide and pharmaceutical development pipelines necessitates robust analytical methodologies for their characterization. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity, elucidating structure, and enabling quantitative analysis. This in-depth guide provides a technical framework for the mass spectrometric analysis of this compound, offering detailed experimental protocols and an exploration of its anticipated fragmentation behavior.

Molecular Profile and Expected Ionization

This compound, with a molecular formula of C₁₄H₁₇Br₂NO₅ and a molecular weight of 439.10 g/mol , possesses several key structural features that dictate its mass spectrometric behavior.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid moiety, and the amino group allows for efficient ionization by electrospray ionization (ESI). Depending on the mobile phase conditions, analysis can be performed in both positive and negative ion modes.

In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 440.0. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 438.0. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for Br₂) will be a key diagnostic feature in the mass spectrum, aiding in the confident identification of the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

A validated LC-MS/MS method is crucial for the sensitive and specific quantification of this compound in complex matrices. The following protocol is a recommended starting point, adaptable to specific instrumentation and sample types.

Table 1: Proposed LC-MS/MS Parameters

| Parameter | Recommended Condition |

| Liquid Chromatography | |

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Gas | Nitrogen |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MS/MS Transitions | See Table 2 |

Anticipated Fragmentation Pattern

Tandem mass spectrometry (MS/MS) provides structural information through the controlled fragmentation of a selected precursor ion. The fragmentation of this compound is predicted to be dominated by the facile loss of the Boc group and subsequent cleavages around the amino acid core.

Table 2: Predicted Precursor and Product Ions for MS/MS Analysis

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

| 440.0 ([M+H]⁺) | 384.0 | C₄H₈ (isobutylene) |

| 440.0 ([M+H]⁺) | 340.0 | C₅H₉O₂ (Boc group) |

| 440.0 ([M+H]⁺) | 293.9 | C₅H₉O₂ + COOH |

| 340.0 | 293.9 | COOH |

Visualizing the Analytical Workflow and Fragmentation

To further clarify the experimental process and the expected molecular fragmentation, the following diagrams have been generated.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Caption: Predicted fragmentation pathway of protonated this compound.

This technical guide provides a foundational understanding for the mass spectrometric analysis of this compound. The proposed methods and predicted fragmentation patterns offer a robust starting point for researchers to develop and validate their own assays for this important synthetic amino acid. As with any analytical method development, optimization of the parameters outlined here will be necessary to achieve the desired performance for specific applications.

References

The Functional Role of Bromine Atoms in Boc-3,5-Dibromo-L-tyrosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of halogen atoms, particularly bromine, into amino acid scaffolds represents a powerful strategy in medicinal chemistry and drug discovery. Boc-3,5-Dibromo-L-tyrosine, a derivative of the amino acid L-tyrosine, serves as a pivotal building block in the synthesis of peptides and peptidomimetics with enhanced biological properties. The presence of bromine atoms at the 3 and 5 positions of the phenolic ring profoundly influences the molecule's physicochemical characteristics, leading to improved bioactivity, metabolic stability, and receptor affinity. This technical guide provides a comprehensive overview of the functional role of these bromine atoms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Significance of Halogenation in Peptide Drug Discovery

Halogenation is a key tool in modern drug design, offering a means to fine-tune the pharmacological profile of lead compounds. The introduction of halogen atoms can modulate a molecule's lipophilicity, electronic distribution, and conformation, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of peptide-based therapeutics, the incorporation of halogenated amino acids can lead to:

-

Enhanced Biological Activity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly increase binding affinity and selectivity.[1]

-

Improved Metabolic Stability: The steric bulk of bromine atoms can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2]

-

Increased Potency: The altered electronic properties of the aromatic ring can influence the pKa of the phenolic hydroxyl group, potentially leading to stronger interactions with target receptors.

This compound is a commercially available, protected amino acid that allows for the straightforward incorporation of a dibrominated tyrosine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[3][4]

The Multifaceted Role of Bromine Atoms in this compound

The two bromine atoms on the tyrosine ring are not mere passive additions; they actively contribute to the molecule's functionality in several ways:

Enhanced Receptor Binding and Potency

The bromine atoms significantly alter the electronic nature of the phenolic ring, making the hydroxyl proton more acidic. This can lead to stronger hydrogen bonding interactions with receptor active sites. Furthermore, the bromine atoms themselves can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the receptor's binding pocket.

Modulation of Signaling Pathways

The enhanced binding affinity and potency conferred by the bromine atoms can translate into a more profound modulation of intracellular signaling pathways. For example, some dibromotyrosine analogues have been designed to target the ATP binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Inhibition of VEGFR-2 can, in turn, affect downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[7][8][9]

A hypothetical signaling pathway illustrating the potential mechanism of action of a peptide containing 3,5-dibromotyrosine (DBY-peptide) as a VEGFR-2 inhibitor is presented below.

Improved Pharmacokinetic Properties

Unmodified peptides often suffer from rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy.[10][11] The introduction of bulky bromine atoms on the tyrosine residue can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its circulation time.[2][12] While specific pharmacokinetic data for a peptide containing this compound is not currently available, the principle of increased proteolytic stability through the incorporation of modified amino acids is well-established in peptide drug design.

Quantitative Data

The following table summarizes the available quantitative data for the anti-proliferative and anti-migratory activities of dibromotyrosine-inspired analogues in human prostate cancer cell lines (PC-3 and LNCaP).

| Compound | Cell Line | Assay | IC50 (µM)[5] |

| Ester Analogue 5 | PC-3 | Proliferation (MTT) | 15.3 ± 1.2 |

| Ester Analogue 6 | PC-3 | Proliferation (MTT) | 12.8 ± 0.9 |

| Ether Analogue 11 | PC-3 | Proliferation (MTT) | 8.7 ± 0.7 |

| Ether Analogue 12 | PC-3 | Proliferation (MTT) | 9.1 ± 0.8 |

| Ester Analogue 5 | LNCaP | Proliferation (MTT) | 25.1 ± 2.1 |

| Ester Analogue 6 | LNCaP | Proliferation (MTT) | 22.4 ± 1.8 |

| Ether Analogue 11 | LNCaP | Proliferation (MTT) | 14.2 ± 1.1 |

| Ether Analogue 12 | LNCaP | Proliferation (MTT) | 15.8 ± 1.3 |

| Ester Analogue 5 | PC-3 | Migration (Wound Healing) | ~50% inhibition at 10 µM |

| Ester Analogue 6 | PC-3 | Migration (Wound Healing) | ~60% inhibition at 10 µM |

| Ether Analogue 11 | PC-3 | Migration (Wound Healing) | ~30% inhibition at 10 µM |

| Ether Analogue 12 | PC-3 | Migration (Wound Healing) | ~35% inhibition at 10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a peptide incorporating this compound using a standard Boc/Bzl strategy.[13][14][15]

Materials:

-

This compound

-

Other Boc-protected amino acids

-

Merrifield or other suitable resin

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HOBt, DIC)

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.

-

Washing: Wash the resin thoroughly with DCM and then DMF.

-

Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF.

-

Coupling: Dissolve this compound (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF. Add DIEA (6 equivalents) and add the activated amino acid solution to the resin. Agitate for 1-2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: Perform a final Boc deprotection as in step 3.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers) for 1-2 hours at 0°C.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and, if necessary, NMR spectroscopy.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][3][16][17][18]

Materials:

-

Cancer cell line of interest (e.g., PC-3)

-

Complete culture medium

-

96-well plates

-

DBY-peptide stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the DBY-peptide and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.[16][18][19][20][21][22]

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-VEGFR2, anti-p-ERK, anti-p-Akt, and their total protein counterparts)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

This compound is a valuable synthetic building block for the development of novel peptide-based therapeutics. The bromine atoms play a crucial functional role by enhancing receptor binding affinity, increasing metabolic stability, and ultimately improving the biological activity of the resulting peptides. While the available data on dibromotyrosine-containing compounds is promising, further research is needed to fully elucidate the specific molecular interactions and signaling pathways involved. Future studies should focus on:

-

Synthesizing and characterizing a wider range of peptides containing 3,5-dibromotyrosine to establish clear structure-activity relationships.

-

Conducting detailed biophysical studies, such as X-ray crystallography and NMR, to visualize the interactions between these peptides and their biological targets at the atomic level.

-

Performing in vivo pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential of these compounds in relevant disease models.

By continuing to explore the unique properties of halogenated amino acids, researchers can unlock new avenues for the design and development of next-generation peptide drugs with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. corning.com [corning.com]

- 11. mdpi.com [mdpi.com]

- 12. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. biomatik.com [biomatik.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 22. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]

The Boc Protection of 3,5-Dibromo-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butyloxycarbonyl (Boc) protection of 3,5-Dibromo-L-tyrosine. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of novel peptide-based therapeutics and research tools.

Core Mechanism of Boc Protection

The protection of the α-amino group of 3,5-Dibromo-L-tyrosine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This process renders the amine nucleophile unreactive, preventing it from forming unwanted peptide bonds during subsequent amino acid couplings in peptide synthesis.[3][4]

The reaction proceeds via the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3,5-Dibromo-L-tyrosine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.

-

Collapse of the Intermediate and Byproduct Formation: The intermediate collapses, leading to the formation of the N-Boc-protected 3,5-Dibromo-L-tyrosine. This step also releases a tert-butoxycarboxylate anion, which readily decomposes into the volatile byproducts isobutylene and carbon dioxide, driving the reaction to completion.[4]

This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amino group, facilitating the nucleophilic attack.[3]

Figure 1: Reaction mechanism of Boc protection.

Quantitative Data

The following table summarizes key quantitative data for Boc-3,5-dibromo-L-tyrosine.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [5] |

| Molecular Weight | 439.33 g/mol | [5] |

| Appearance | White to off-white powder | [5] |

| Purity | ≥ 99% | [5] |

| Melting Point | 145-150 °C | |

| Optical Rotation | [a]D²⁰ = +33 ± 2º (c=1 in Dioxane) | [5] |

| Storage Temperature | 0-8 °C | [5] |

Experimental Protocols

The following is a generalized experimental protocol for the Boc protection of 3,5-Dibromo-L-tyrosine, synthesized from established methods for amino acid protection.[4][6]

Materials:

-

3,5-Dibromo-L-tyrosine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 3,5-Dibromo-L-tyrosine (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH. The amount of solvent should be sufficient to fully dissolve the amino acid.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the N-Boc-3,5-dibromo-L-tyrosine with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-protected amino acid.

Figure 2: General experimental workflow.

Application in Peptide Synthesis

This compound is a valuable building block in peptide synthesis, particularly in the Boc/Bzl strategy of SPPS.[4] The Boc group serves as a temporary protecting group for the α-amino functionality, allowing for the sequential addition of amino acids to a growing peptide chain. The Boc group is readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle.[7] The brominated tyrosine residue can introduce unique structural and functional properties to peptides, making it a target for the development of novel pharmaceuticals.[5]

Figure 3: Role in Solid-Phase Peptide Synthesis.

References

Stability and Storage of Boc-3,5-Dibromo-L-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-3,5-Dibromo-L-tyrosine. The information is curated for professionals in research and drug development who utilize this compound in their work. While specific, in-depth stability studies on this compound are not extensively available in public literature, this guide synthesizes information from supplier data, general principles of organic chemistry, and regulatory guidelines for stability testing to provide a robust framework for its handling and storage.

Physicochemical Properties and Recommended Storage

This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino function and two bromine atoms on the phenolic ring. It typically presents as a white to off-white powder.

Recommended Storage Conditions:

Based on information from multiple chemical suppliers, the recommended storage temperature for this compound is in a refrigerator at 0-8 °C [1]. This temperature range is intended to minimize potential degradation over time. For long-term storage, maintaining the compound in a tightly sealed container in a dry and dark environment is crucial to prevent hydrolysis and photodegradation.

| Parameter | Recommendation | Source |

| Storage Temperature | 0-8 °C | [1] |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | General Best Practice |

| Light Exposure | Protect from light | General Best Practice |

| Moisture | Store in a dry environment, tightly sealed container | General Best Practice |

Stability Profile and Potential Degradation Pathways

Potential Degradation Pathways:

-

Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. Exposure to strong acids will lead to the cleavage of the Boc group, yielding 3,5-Dibromo-L-tyrosine, isobutylene, and carbon dioxide.

-

Thermal Degradation: The Boc group is also susceptible to thermal degradation, which can occur at elevated temperatures. This process also results in the removal of the Boc group.

-

Oxidative Degradation: The phenolic ring, even with the presence of deactivating bromine atoms, can be susceptible to oxidation. This could potentially lead to the formation of quinone-like structures or other oxidized species.

-

Photodegradation: Aromatic compounds, particularly those with heteroatom substituents, can be sensitive to light. Exposure to UV or visible light could potentially lead to the formation of degradation products, although specific pathways for this compound are not documented.

-

Hydrolysis: While the Boc group is generally stable to neutral and basic aqueous conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to hydrolysis.

The following diagram illustrates the potential degradation pathways for this compound under stress conditions.

References

The Strategic Incorporation of Boc-3,5-Dibromo-L-tyrosine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of chemically modified amino acids has significantly broadened the landscape of peptide-based drug discovery and development. Among these, Boc-3,5-Dibromo-L-tyrosine stands out as a pivotal building block for synthesizing peptides with enhanced biological activity and unique properties. This technical guide provides an in-depth analysis of the core characteristics of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into its applications in creating novel therapeutics.

Core Characteristics and Physicochemical Properties

This compound is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic ring is substituted with two bromine atoms at the 3 and 5 positions. This unique structure imparts several key characteristics that are advantageous in peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be readily removed under acidic conditions, allowing for stepwise elongation of the peptide chain.[1][2] The dibromination of the aromatic ring enhances the hydrophobicity of the amino acid and can lead to improved receptor binding and increased stability of the resulting peptide.[3]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in peptide synthesis protocols.

| Property | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)-3,5-dibromo-L-tyrosine |

| Synonyms | Boc-L-Tyr(3,5-Br2)-OH, Boc-3,5-dibromo-L-Tyr-OH |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ |

| Molecular Weight | 439.10 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Melting Point | 145-150 °C |

| Optical Rotation | [α]²⁰/D +23.0° to +27.0° (c=1 in DMF) |

| Storage | 2-8°C |

Experimental Protocols for Peptide Synthesis

The incorporation of this compound into a peptide sequence follows the general principles of Boc-based solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for a single coupling cycle.

Resin Swelling

-

Objective: To swell the solid support resin, making the reactive sites accessible.

-

Procedure:

-

Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).

-

Allow the resin to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM from the reaction vessel.

-

Nα-Boc Deprotection

-

Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Procedure:

-

Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.

-

Agitate the mixture for 2 minutes and drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.

-

Drain the TFA solution.[4]

-

Washing and Neutralization

-

Objective: To remove residual TFA and neutralize the protonated N-terminus.

-

Procedure:

-

Wash the resin sequentially with DCM (3 times), isopropanol (1 time), and DCM (3 times).

-

Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.

-

Drain the DIEA solution and repeat the neutralization step.

-

Wash the resin with DCM (3 times) to remove excess base.[4]

-

Coupling of this compound

-

Objective: To form a peptide bond between the free N-terminus on the resin and the carboxyl group of this compound.

-

Procedure:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6 equivalents) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[4]

-

Final Washing

-

Objective: To remove excess reagents and byproducts after the coupling reaction.

-

Procedure:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4] The resin is now ready for the next deprotection and coupling cycle.

-

Visualizing the Workflow and Potential Applications

To provide a clearer understanding of the experimental process and the potential impact of incorporating this compound, the following diagrams illustrate the SPPS workflow and a relevant signaling pathway.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

The incorporation of 3,5-dibromo-L-tyrosine into peptides has shown promise in the development of therapeutics for neurological disorders such as stroke and epilepsy.[5] The modified amino acid may contribute to altered receptor interactions and signaling pathways involved in neuronal excitability and cell death.

Caption: Potential neuroprotective signaling pathway.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable asset in the design of novel peptide-based therapeutics. The introduction of bromine atoms can enhance the binding affinity of peptides to their target receptors and improve their metabolic stability, leading to a longer duration of action.[3]

Peptides containing 3,5-dibromo-L-tyrosine are being investigated for a range of therapeutic applications, including:

-

Neurological Disorders: As demonstrated in preclinical models, this modified amino acid has shown potential in reducing neuronal damage in stroke and suppressing seizure activity.[5]

-

Cancer Therapeutics: The enhanced stability and receptor binding properties of peptides incorporating this amino acid make them attractive candidates for targeting cancer-specific receptors.[3]

-

Bioconjugation: The reactive nature of the brominated aromatic ring can be exploited for the site-specific conjugation of peptides to other molecules, such as imaging agents or drug delivery systems.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-3,5-Dibromo-L-tyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. 3,5-Dibromo-L-tyrosine, a halogenated analog of L-tyrosine, is of particular interest due to its ability to introduce unique steric and electronic properties, enhance binding affinity, and serve as a handle for further chemical modifications. This application note provides a detailed protocol for the efficient incorporation of N-α-Boc-3,5-Dibromo-L-tyrosine into peptide sequences using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).

The bulky dibromo substitution on the tyrosine ring presents steric challenges that necessitate optimized coupling conditions to ensure high incorporation efficiency. This document outlines the recommended reagents, reaction parameters, and analytical methods to successfully synthesize peptides containing this modified amino acid.

Data Presentation

Table 1: Reagents and Solvents for SPPS of Peptides Containing Boc-3,5-Dibromo-L-tyrosine

| Reagent/Solvent | Function | Recommended Grade |

| Merrifield Resin (or equivalent) | Solid support for peptide assembly | 1% DVB, 100-200 mesh, 0.4-1.2 mmol/g |

| This compound | Protected amino acid to be incorporated | ≥98% purity |

| Other Boc-L-amino acids | Standard protected amino acids | Peptide synthesis grade |

| Dichloromethane (DCM) | Resin swelling and washing | Anhydrous, peptide synthesis grade |

| N,N-Dimethylformamide (DMF) | Coupling and washing solvent | Anhydrous, peptide synthesis grade |

| Trifluoroacetic acid (TFA) | Boc deprotection reagent | Reagent grade, ≥99% |

| Diisopropylethylamine (DIEA) | Neutralization base | Peptide synthesis grade, ≥99% |

| HBTU/HOBt or HATU/HOAt | Coupling activators for hindered amino acids | Peptide synthesis grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling activator | Peptide synthesis grade |

| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor | Anhydrous, peptide synthesis grade |

| Acetic Anhydride/Pyridine in DCM | Capping solution | Reagent grade |

| Anhydrous Hydrogen Fluoride (HF) or TFMSA | Cleavage and final deprotection reagent | Anhydrous |

| Scavengers (e.g., p-cresol, thioanisole) | Cation scavengers during cleavage | Reagent grade |

| Diethyl ether | Peptide precipitation | Anhydrous, reagent grade |

Table 2: Representative Quantitative Data for a Model Peptide Synthesis

The following data is for the synthesis of a model pentapeptide (e.g., Gly-Ala-Val-DibromoTyr-Leu) on a 0.1 mmol scale.

| Parameter | Value | Notes |

| Resin Substitution Level | 0.5 mmol/g | Lower substitution can be beneficial for longer or more complex peptides. |

| Boc-Amino Acid Excess | 3.0 equivalents | An excess of the amino acid and coupling reagents drives the reaction to completion. |

| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Monitored by the Kaiser test for primary amines. |

| Coupling Time (this compound) | 2 - 4 hours (or double coupling) | May require longer coupling times or double coupling due to potential steric hindrance. |

| Coupling Efficiency | >98% | Essential for the synthesis of high-purity peptides. |

| Final Peptide Yield (crude) | 75 - 85% | Dependent on the sequence and number of coupling cycles. |

| Purity of Crude Peptide (by RP-HPLC) | 60 - 70% | Typical purity before purification. |

Experimental Protocols

Resin Preparation and First Amino Acid Attachment

-

Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Add DCM to swell the resin for at least 30 minutes with gentle agitation. Drain the solvent.

-

First Amino Acid Attachment (Cesium Salt Method):

-

Dissolve the first Boc-protected amino acid in a suitable solvent mixture (e.g., DMF/DCM).

-

Add cesium carbonate (0.5 equivalents) and stir for 1 hour.

-

Remove the solvent under reduced pressure.

-

Add the resulting cesium salt to the swollen resin in DMF.

-

Heat the mixture to 50°C and agitate for 12-24 hours.

-

Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.

-

Solid-Phase Peptide Synthesis Cycle for Subsequent Amino Acids

This cycle is repeated for each amino acid in the peptide sequence.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[1]

-

Drain the deprotection solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve the next Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.

-

Add DIC (3 eq.) and pre-activate for 10 minutes.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate for 1-2 hours.

-

Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Incorporation of this compound (Optimized for Hindered Coupling):

-

In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.

-

Add DIEA (6 eq.) to the mixture and immediately add the activated solution to the neutralized resin.

-

Agitate for 2-4 hours.

-

Perform a Kaiser test. If the test is positive, a second coupling (double coupling) is recommended. To do this, drain the coupling solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

-

-

Capping (Optional but Recommended):

-

After a successful coupling, especially if a double coupling was required, unreacted free amines can be capped to prevent the formation of deletion peptides.

-

Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

-

-

Washing:

-

After each coupling and capping step, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Cleavage and Deprotection

Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.

-

Resin Drying: After the final deprotection step, wash the peptide-resin with DCM and methanol, and dry thoroughly under vacuum.

-

HF Cleavage:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[2]

-

Evaporate the HF under a stream of nitrogen.

-

-

TFMSA Cleavage (Alternative to HF):

-

Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:10:1 v/v/v).

-

Stir at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Washing:

-

Precipitate the crude peptide by adding cold diethyl ether.[3]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.

-

Dry the crude peptide pellet under vacuum.

-

Purification and Analysis

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[4]

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Mandatory Visualizations

Caption: SPPS workflow for incorporating this compound.

Caption: Conceptual signaling pathway modulation by a dibromotyrosine peptide.

References

Application Notes and Protocols for Site-Specific Incorporation of Boc-3,5-Dibromo-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the unnatural amino acid Boc-3,5-Dibromo-L-tyrosine into proteins using amber suppression-based unnatural amino acid mutagenesis. This technique allows for the precise introduction of this unique chemical moiety, enabling novel research in protein engineering, drug discovery, and cellular biology.

Introduction

This compound is a valuable synthetic amino acid derivative for site-specific protein modification. The dibromo-substituted phenol ring offers unique chemical properties, including altered electronic and steric characteristics compared to natural tyrosine. These properties can be exploited for various applications such as:

-

Enhanced Binding Interactions: The bulky and electron-rich bromine atoms can mediate novel protein-protein or protein-ligand interactions.[1][2]

-

Probing Protein Environments: The unique spectroscopic signature of the dibrominated ring can serve as a probe for local environmental changes within a protein.

-

Site-Specific Crosslinking: The reactive nature of the aryl bromide can be utilized for covalent crosslinking to other molecules.

-

Heavy Atom for X-ray Crystallography: The bromine atoms can serve as anomalous scatterers to aid in solving protein crystal structures.

The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures compatibility with the translational machinery and is typically removed post-translationally if the free amine is required.

Principle of the Method

The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system works independently of the host cell's endogenous aaRS/tRNA pairs. The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest. The orthogonal aaRS is evolved to specifically recognize and charge the this compound onto the orthogonal tRNA. When this charged tRNA encounters the amber codon during translation, it incorporates this compound at that specific position, allowing for the expression of the full-length, modified protein.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [1] |

| Molecular Weight | 439.09 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 145-150 °C | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Representative Protein Expression Yields with Unnatural Amino Acids*

| Unnatural Amino Acid | Expression System | Protein | Yield (mg/L) | Reference |

| p-acetyl-L-phenylalanine | E. coli | Superfolder GFP | ~15 | N/A |

| O-methyl-L-tyrosine | E. coli | myoglobin | ~10 | N/A |

| 3-nitro-L-tyrosine | E. coli | T4 Lysozyme | ~5 | [3] |

| This compound | E. coli | Target Protein | To be determined | N/A |

*Note: Specific yields for this compound are not yet published and will depend on the specific protein, expression system, and efficiency of the orthogonal aaRS/tRNA pair.

Experimental Protocols

Protocol 1: Preparation of this compound

A common method for the synthesis of 3,5-dibromo-L-tyrosine involves the bromination of L-tyrosine.[4] The Boc-protection of the amine group can then be achieved using di-tert-butyl dicarbonate ((Boc)₂O). A general procedure is outlined below:

-

Dibromination of L-tyrosine:

-

Dissolve L-tyrosine in a suitable solvent mixture, such as acetic acid and hydrobromic acid.

-

Add dimethyl sulfoxide (DMSO) dropwise to the reaction mixture. The stoichiometry of DMSO will determine the extent of bromination.

-

Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction and precipitate the product by adjusting the pH.

-

Collect the 3,5-dibromo-L-tyrosine product by filtration and wash with cold water.

-

Dry the product under vacuum.

-

-

Boc Protection:

-

Suspend 3,5-dibromo-L-tyrosine in a suitable solvent like a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide, to deprotonate the amino group.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress.

-

After the reaction is complete, acidify the mixture to precipitate the Boc-protected product.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

-

Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol assumes the availability of an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

1. Plasmid Preparation:

-

Obtain or construct a two-plasmid system:

-